Lyoniside is a bioactive compound primarily extracted from the bark of Saraca asoca, a tree belonging to the Caesalpiniaceae family. This compound has garnered attention due to its potential therapeutic properties, particularly in treating leishmaniasis, a disease caused by parasitic protozoa. Lyoniside exhibits cytotoxic effects against both promastigotes and intracellular amastigotes of the Leishmania species, indicating its promise as an anti-leishmanial agent in preclinical models .
Lyoniside is classified as a flavonoid glycoside, characterized by its complex structure that includes a flavonoid moiety linked to a sugar molecule. The primary source of lyoniside is the bark of Saraca asoca, which has been traditionally used in Ayurvedic medicine for various ailments. The extraction and quantification of lyoniside from this plant have been optimized using modern techniques such as high-performance liquid chromatography coupled with ultraviolet detection .
Lyoniside can be synthesized through various methods, predominantly focusing on extraction from natural sources. The most effective extraction techniques include:
The extraction process typically involves drying and grinding the bark, followed by solvent extraction under controlled conditions to maximize the yield of lyoniside while minimizing degradation.
Lyoniside has the molecular formula and a molecular weight of 552.57 g/mol. Its structure consists of a flavonoid backbone with multiple hydroxyl groups and glycosidic linkages that contribute to its biological activity.
Lyoniside is involved in various chemical reactions that contribute to its pharmacological properties. These reactions include:
These reactions are crucial for understanding how lyoniside interacts within biological systems and its potential metabolic pathways.
The mechanism through which lyoniside exerts its effects involves multiple pathways:
Data suggest that these mechanisms collectively contribute to its therapeutic potential against leishmaniasis .
Relevant analyses indicate that lyoniside maintains stability under proper storage conditions, which is crucial for its application in research and therapeutics .
Lyoniside has several scientific applications, including:
The ongoing research into lyoniside's efficacy highlights its potential as a valuable compound in both pharmacology and natural product chemistry .
Lyoniside (9-O-β-D-xylopyranosyl(+)lyoniresinol) was first isolated from the rhizomes and stems of bilberry (Vaccinium myrtillus L.) using droplet counter-current chromatography (DCCC) with the solvent system CHCl₃/MeOH/H₂O (43:37:20, v/v/v) [1]. This discovery marked the first reported occurrence of this lignan glycoside in Vaccinium species, expanding the known phytochemical profile of this economically significant plant. The preparative-scale isolation yielded lyoniside as a pure compound from the polar fraction of a 70% ethanol extract, demonstrating the effectiveness of DCCC in separating complex plant metabolites [1].
Seasonal fluctuations profoundly impact lyoniside accumulation in bilberry tissues. Studies reveal that spring collections (April-May) show peak concentrations in rhizomes, coinciding with active growth phases and ecological defense requirements. During this period, lyoniside concentrations reach 2.4-3.1 mg/g dry weight in rhizomes, approximately 40% higher than summer levels. This seasonal pattern aligns with increased expression of defense compounds during vulnerable growth stages [1] [10]. The compound demonstrates a bimodal distribution pattern throughout the growing season, with secondary accumulation peaks observed in autumn (September-October) as plants prepare for winter dormancy [10].
The ecological significance of lyoniside in V. myrtillus is multifaceted:
Table 1: Seasonal Variation of Lyoniside in V. myrtillus Tissues (Central European Populations)
Tissue | Spring (mg/g DW) | Summer (mg/g DW) | Autumn (mg/g DW) | Collection Method |
---|---|---|---|---|
Rhizomes | 2.4-3.1 | 1.7-2.0 | 2.0-2.5 | Soxhlet extraction with 70% EtOH |
Stems | 1.2-1.5 | 0.8-1.1 | 1.0-1.3 | Soxhlet extraction with 70% EtOH |
Leaves | Trace amounts | Not detected | Trace amounts | Accelerated solvent extraction |
The biosynthesis of lyoniside in Ericaceae plants involves a sophisticated enzymatic cascade beginning with the phenylpropanoid pathway. The initial steps converge at coniferyl alcohol, which undergoes stereoselective coupling directed by dirigent proteins to form (+)-pinoresinol [2] [6]. This central lignin precursor then enters the lignan-specific pathway through sequential reductions catalyzed by NADPH-dependent pinoresinol-lariciresinol reductase (PLR), yielding (+)-lariciresinol and (-)-secoisolariciresinol [6] [8].
The unique structural features of lyoniside arise through species-specific modifications:
Glycosylation represents the terminal biosynthetic step and is crucial for lyoniside's bioactivity and stability. This reaction is catalyzed by UGT71 subfamily enzymes that show strict regiospecificity for the C9 hydroxy group of lyoniresinol. Research in related Ericaceae systems reveals that these UGTs utilize UDP-xylose as the preferential sugar donor rather than UDP-glucose, explaining the unusual xylopyranosyl moiety in lyoniside [6] [8]. Molecular docking studies of IiUGT71B2 from Isatis indigotica (a functionally analogous enzyme) reveal that Tyr395 and Ala356 residues in the PSPG motif are critical for sugar donor specificity, while hydrophobic pocket residues (Phe148, Val199, Trp352) position the aglycone for nucleophilic attack [6].
Table 2: Key Enzymes in Lyoniside Biosynthesis
Enzyme Class | Gene Example | Function | Subcellular Localization | Cofactor Requirements |
---|---|---|---|---|
Dirigent protein | DIR1/2 | Stereoselective coupling of coniferyl alcohol | Cell wall | O₂ |
Pinoresinol-lariciresinol reductase | PLR | Reduction of pinoresinol to lariciresinol | Cytosol | NADPH |
Secoisolariciresinol dehydrogenase | SIRD | Oxidation to matairesinol | Cytosol | NAD⁺ |
Cytochrome P450 | CYP81Q/CYP92B | Lyoniresinol skeleton formation | Endoplasmic reticulum | O₂, NADPH |
UDP-glycosyltransferase | UGT71B | Xylosylation at C9 position | Cytosol | UDP-xylose |
Recent advances in heterologous biosynthesis have enabled the reconstitution of lyoniside precursor pathways in Escherichia coli. The "multicellular one-pot" fermentation approach combining pCDF-Duet-Prx02-PsVAO gene constructs yielded (+)-pinoresinol (698.9 mg/L), which was subsequently converted to downstream lignans [2]. When engineered with UGT modules, this system produced lignan glycosides including lariciresinol-4-O-d-glucopyranoside (1.3 mg/L), demonstrating the feasibility of microbial production of complex lignans [2] [6]. These biotechnological approaches overcome the natural limitations of lyoniside accumulation in plant sources, which rarely exceeds 0.3% dry weight in wild populations [1].
Lyoniside exhibits a phylogenetically discontinuous distribution pattern across angiosperms, with significant occurrences reported in evolutionarily distant families: Ericaceae (Vaccinium), Fabaceae (Saraca), and Burseraceae (Canarium). In the critically endangered Saraca asoca (Fabaceae), lyoniside is concentrated in the bark parenchyma (0.8-1.2% dry weight) and co-occurs with structurally related lignans including isolariciresinol and 5-methoxy-9-β-xylopyranosyl-(−)-isolariciresinol [3]. The bark's traditional use in Ayurvedic preparations (Ashokarishta, Ashokaghrita) correlates with its high concentration of bioactive lignans, with lyoniside identified as a chemical marker for authentic S. asoca material [3].
Canarium bengalense (Burseraceae) represents another taxonomically distinct source, where lyoniside occurs in stem bark extracts (0.3-0.5% yield) alongside flavonoids and triterpenoids [4] [7]. Phytochemical studies of this Southeast Asian tree identified lyoniside as a significant contributor to the cytoprotective activity against hydrogen peroxide-induced hepatotoxicity (78% cell viability at 50μM, comparable to curcumin) [4]. The species' native range spans Assam to Southern China, occupying tropical forest ecosystems distinct from the temperate habitats of Vaccinium [7].
The phylogenetic distribution of lyoniside-producing plants reveals intriguing evolutionary patterns:
Table 3: Phylogenetic Distribution of Lyoniside in Angiosperms
Plant Species | Family | Order | Tissue Localization | Concentration (Dry Weight Basis) | Ecophysiological Context |
---|---|---|---|---|---|
Vaccinium myrtillus | Ericaceae | Ericales | Rhizomes > Stems | 0.12-0.31% | Temperate forest understory, acidic soils |
Saraca asoca | Fabaceae | Fabales | Bark > Leaves | 0.8-1.2% | Tropical lowland forests, humid climates |
Canarium bengalense | Burseraceae | Crossosomatales | Stem bark > Roots | 0.3-0.5% | Evergreen forests, 200-750m elevation |
Isatis indigotica | Brassicaceae | Brassicales | Roots | Trace amounts | Cultivated medicinal herb |
The convergent evolution of lyoniside biosynthesis in these phylogenetically distant species suggests this compound addresses universal physiological challenges despite different ecological contexts. All three species accumulate lyoniside in structurally supportive tissues (bark, rhizomes, stems), indicating a conserved role in protecting meristematic regions and nutrient transport systems [3] [4] [10]. This distribution pattern supports the "plant defense hypothesis" for lignan evolution, where chemical complexity increases in long-lived perennial species facing diverse biotic pressures [1] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1